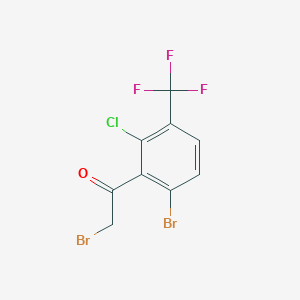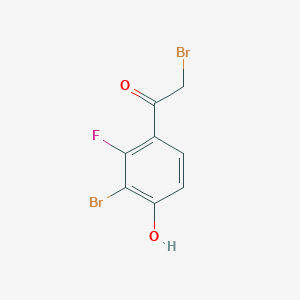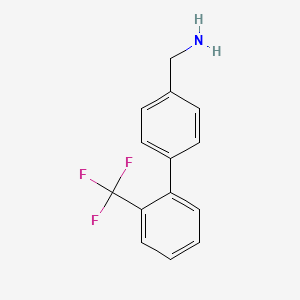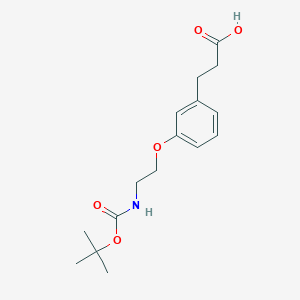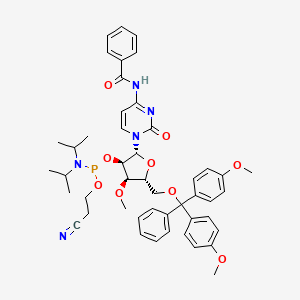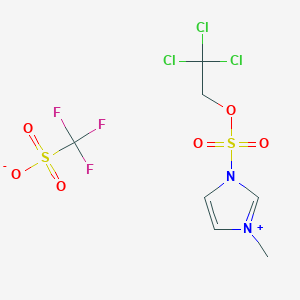
2,2,2-Trichloroethyl 3-methylimidazol-3-ium-1-sulfonate;trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloroethyl 3-methylimidazol-3-ium-1-sulfonate; trifluoromethanesulfonate: is a compound that belongs to the class of ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances. This particular compound is used in various scientific and industrial applications due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trichloroethyl 3-methylimidazol-3-ium-1-sulfonate; trifluoromethanesulfonate typically involves the reaction of 2,2,2-trichloroethanol with 3-methylimidazole in the presence of a sulfonating agent such as chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a solvent and catalyst in various chemical reactions. Its unique properties make it suitable for use in green chemistry applications, where it helps to reduce the environmental impact of chemical processes.
Biology: In biological research, the compound is used to study enzyme-catalyzed reactions and as a medium for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in drug delivery systems due to its ability to dissolve a wide range of pharmaceutical compounds. It is also being investigated for its potential use in the synthesis of new therapeutic agents.
Industry: In industrial applications, the compound is used in the production of advanced materials, such as ionic polymer-polymer composites. It is also used in electrochemical applications, where its high thermal stability and conductivity are advantageous.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trichloroethyl 3-methylimidazol-3-ium-1-sulfonate; trifluoromethanesulfonate involves its interaction with various molecular targets and pathways. The compound can act as a catalyst in chemical reactions by stabilizing transition states and lowering activation energies. In biological systems, it may interact with enzymes and other proteins, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds:
- 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate
- 2,2,2-Trichloroethyl chloroformate
- 1-Ethyl-3-methylimidazolium acetate
Comparison: Compared to similar compounds, 2,2,2-Trichloroethyl 3-methylimidazol-3-ium-1-sulfonate; trifluoromethanesulfonate has unique properties that make it particularly useful in certain applications. For example, its high thermal stability and ability to dissolve a wide range of substances make it an excellent choice for use in green chemistry and electrochemical applications. Additionally, its unique chemical structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial use.
Propiedades
Fórmula molecular |
C7H8Cl3F3N2O6S2 |
|---|---|
Peso molecular |
443.6 g/mol |
Nombre IUPAC |
2,2,2-trichloroethyl 3-methylimidazol-3-ium-1-sulfonate;trifluoromethanesulfonate |
InChI |
InChI=1S/C6H8Cl3N2O3S.CHF3O3S/c1-10-2-3-11(5-10)15(12,13)14-4-6(7,8)9;2-1(3,4)8(5,6)7/h2-3,5H,4H2,1H3;(H,5,6,7)/q+1;/p-1 |
Clave InChI |
RCNDUSSSXMVXGQ-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=CN(C=C1)S(=O)(=O)OCC(Cl)(Cl)Cl.C(F)(F)(F)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



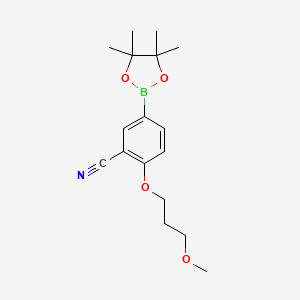


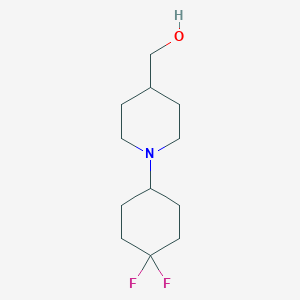
![4-Boc-3-[(2,6-dichloro-4-pyridyl)difluoromethyl]morpholine](/img/structure/B13719994.png)
